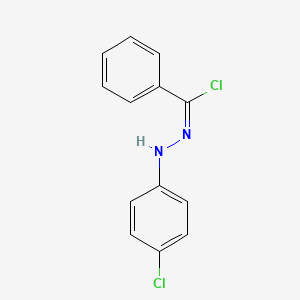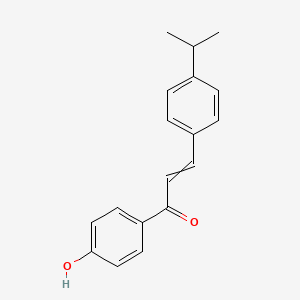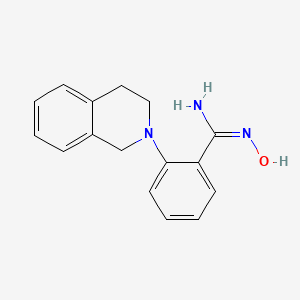
Benzamide, N-(1-naphthyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(1-naphthyl)-4-methyl-: is an organic compound with the molecular formula C18H15NO It is a derivative of benzamide where the amide nitrogen is substituted with a 1-naphthyl group and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1-naphthyl)-4-methyl- typically involves the reaction of 1-naphthylamine with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of Benzamide, N-(1-naphthyl)-4-methyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, N-(1-naphthyl)-4-methyl- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinone derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl ring, especially at the positions ortho and para to the amide group. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), polar aprotic solvents.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives of Benzamide, N-(1-naphthyl)-4-methyl-.
Applications De Recherche Scientifique
Chemistry: Benzamide, N-(1-naphthyl)-4-methyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. It can be used as a probe to investigate the binding sites and mechanisms of action of various biomolecules.
Medicine: Benzamide, N-(1-naphthyl)-4-methyl- has potential applications in medicinal chemistry. It is explored for its activity against certain diseases, including cancer and infectious diseases. Its derivatives are tested for their efficacy as therapeutic agents.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique structural properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of Benzamide, N-(1-naphthyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are modulated by the presence of the compound.
Comparaison Avec Des Composés Similaires
- Benzamide, N-(1-naphthyl)-2-methyl-
- Benzamide, N-(2-naphthyl)-4-methyl-
- Benzamide, N-(1-naphthyl)-3-methyl-
Comparison: Benzamide, N-(1-naphthyl)-4-methyl- is unique due to the specific positioning of the methyl group at the 4-position on the benzamide moiety. This structural feature can influence its reactivity and binding affinity compared to other similar compounds. For instance, Benzamide, N-(1-naphthyl)-2-methyl- has the methyl group at the 2-position, which can result in different steric and electronic effects, altering its chemical behavior and biological activity.
Propriétés
Numéro CAS |
79630-21-0 |
|---|---|
Formule moléculaire |
C18H15NO |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
4-methyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-9-11-15(12-10-13)18(20)19-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,19,20) |
Clé InChI |
URUKLNMVYAVDAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Solubilité |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)


![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)
![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)



